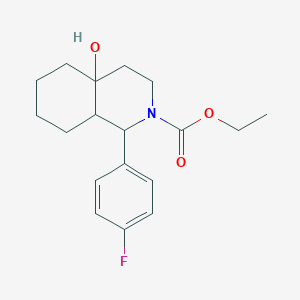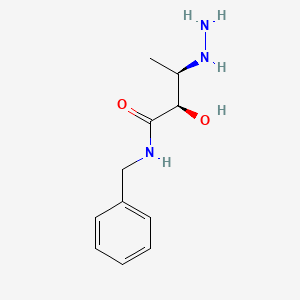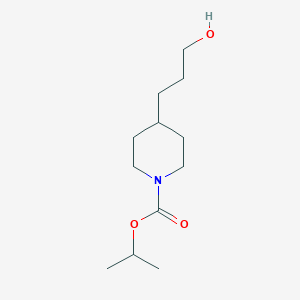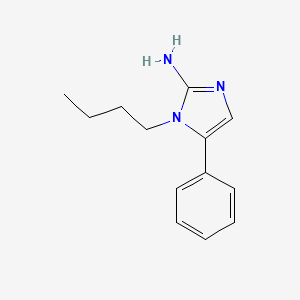
2-(1-Naphthylmethyl)pyrrolidine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Naphthylmethyl)pyrrolidine oxalate is a chemical compound with the molecular formula C17H19NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and naphthalene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthylmethyl)pyrrolidine oxalate typically involves the reaction of 1-naphthylmethylamine with pyrrolidine in the presence of oxalic acid. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common.
Chemical Reactions Analysis
Types of Reactions
2-(1-Naphthylmethyl)pyrrolidine oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylmethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthylmethyl group to a naphthylmethyl alcohol.
Substitution: The naphthylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Naphthylmethyl ketones or aldehydes.
Reduction: Naphthylmethyl alcohols.
Substitution: Various substituted naphthylmethyl derivatives.
Scientific Research Applications
2-(1-Naphthylmethyl)pyrrolidine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Naphthylmethyl)pyrrolidine oxalate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The naphthylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Naphthylmethyl)pyrrolidine hydrochloride
- 2-(1-Naphthylmethyl)pyrrolidine sulfate
- 2-(1-Naphthylmethyl)pyrrolidine nitrate
Uniqueness
2-(1-Naphthylmethyl)pyrrolidine oxalate is unique due to its specific combination of the naphthylmethyl and pyrrolidine moieties, which confer distinct chemical and biological properties. Its oxalate salt form may also influence its solubility and stability compared to other similar compounds.
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)pyrrolidine;oxalic acid |
InChI |
InChI=1S/C15H17N.C2H2O4/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14;3-1(4)2(5)6/h1-3,5-7,9,14,16H,4,8,10-11H2;(H,3,4)(H,5,6) |
InChI Key |
GNZXIAASQVHAGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethenyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12629314.png)
![5-(2-chloro-4-methoxyphenyl)-N-[(2R)-4-(4-chlorophenyl)but-3-en-2-yl]penta-2,4-dienamide](/img/structure/B12629318.png)
![3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide](/img/structure/B12629339.png)



![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)
![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
methanone](/img/structure/B12629385.png)

![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
